Methyl 2-bromo-3-(trifluoromethyl)benzoate
Description
Methyl 2-bromo-3-(trifluoromethyl)benzoate is a halogenated aromatic ester with the molecular formula $ \text{C}{10}\text{H}{7}\text{BrF}{3}\text{O}{2} $. Its structure comprises a benzoate backbone substituted with a bromine atom at the 2-position and a trifluoromethyl ($ \text{CF}{3} $) group at the 3-position, esterified with a methyl group. This compound is of significant interest in organic synthesis, particularly as a precursor in pharmaceuticals and agrochemicals due to the electron-withdrawing effects of the $ \text{CF}{3} $ and bromine groups, which enhance reactivity in cross-coupling and nucleophilic substitution reactions.
Structural characterization of this compound often employs X-ray crystallography, with refinement tools like SHELXL being widely used to resolve bond lengths, angles, and crystal packing . The trifluoromethyl group contributes to high thermal stability and lipophilicity, while the bromine atom serves as a versatile leaving group or site for further functionalization.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-bromo-3-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c1-15-8(14)5-3-2-4-6(7(5)10)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJPSZMMZSUXFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
- Starting material: Methyl 3-(trifluoromethyl)benzoate
- Brominating agent: Molecular bromine (Br2) or N-bromosuccinimide (NBS)
- Catalyst: Lewis acids such as iron (Fe) or aluminum bromide (AlBr3)
- Solvent: Often chloroform or dichloromethane
- Temperature: Controlled to avoid polybromination (typically 0–25°C)
Mechanism and Selectivity
The electron-withdrawing trifluoromethyl group directs electrophilic bromination ortho and para to itself. The methyl ester group also influences regioselectivity, favoring bromination at the 2-position relative to the ester (ortho to the ester) to yield methyl 2-bromo-3-(trifluoromethyl)benzoate predominantly.
Reaction Conditions and Yields
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Brominating agent | Br2 or NBS | NBS offers milder, controlled bromination |
| Catalyst | Fe, FeBr3, or AlBr3 | Catalysts increase rate and selectivity |
| Temperature | 0–25°C | Lower temperatures reduce side reactions |
| Reaction time | 2–6 hours | Monitored by TLC or HPLC |
| Yield | 70–85% | Dependent on purity of reagents and control |
Industrial Scale Adaptations
- Continuous flow reactors are used for better control of exothermic bromination.
- Automated reagent dosing and temperature control improve reproducibility.
- Purification by recrystallization or chromatography ensures high purity.
Multi-Step Synthetic Route
This approach is more complex but allows for incorporation of additional functional groups or modifications.
Typical Steps
- Nitration of trifluoromethyl-substituted benzoic acid derivatives to introduce a nitro group.
- Conversion of nitro to amino groups via reduction or substitution.
- Bromination at the desired position, often facilitated by directing groups.
- Hydrolysis and esterification to form the methyl ester.
Example from Literature
- Starting from 2-nitro-4-trifluoromethyl benzonitrile, hydrolysis with sodium hydroxide or potassium hydroxide produces the corresponding benzamide.
- Alcoholysis with sulfuric acid and methanol yields the methyl ester.
- Bromination can be performed post-esterification to introduce bromine at the 2-position.
Advantages and Limitations
- Allows precise control over substitution pattern.
- Suitable for synthesizing analogs with additional substituents.
- More time-consuming and requires careful purification.
Detailed Research Findings and Data
Reaction Monitoring and Characterization
- NMR Spectroscopy : ^1H, ^19F, and ^13C NMR confirm substitution pattern and purity.
- Mass Spectrometry : Confirms molecular weight (approx. 283 g/mol) and fragmentation.
- Chromatographic Techniques : TLC and HPLC monitor reaction progress and purity.
- X-ray Crystallography : Used for definitive regiochemical confirmation when needed.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Steps | Advantages | Yield Range | Typical Reaction Time | Industrial Feasibility |
|---|---|---|---|---|---|
| Direct Bromination | Bromination of methyl 3-(CF3)benzoate | Simple, fewer steps, cost-effective | 70–85% | 2–6 hours | High |
| Multi-Step Synthesis | Nitration → Reduction → Bromination → Esterification | High regioselectivity, versatile | 50–75% | Several days | Moderate |
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The trifluoromethyl group can undergo oxidation to form carboxylic acids or other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of methyl 2-bromo-3-(trifluoromethyl)benzyl alcohol.
Oxidation: Formation of 2-bromo-3-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Methyl 2-bromo-3-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of biologically active molecules and probes for studying biological processes.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-bromo-3-(trifluoromethyl)benzoate involves its interaction with molecular targets through its functional groups. The bromine and trifluoromethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis or reduction, leading to the formation of different products with distinct biological or chemical activities .
Comparison with Similar Compounds
Research Insights and Challenges
- Crystallographic Data : SHELX-refined structures reveal that the C–Br bond length in this compound is ~1.89 Å, typical for aryl bromides, while the C–Cl bond in the chloro analog is ~1.76 Å .
- Stability Issues : The compound’s ester group is prone to hydrolysis under basic conditions, a limitation shared with other benzoates but exacerbated by the electron-withdrawing $ \text{CF}_{3} $ group.
Biological Activity
Methyl 2-bromo-3-(trifluoromethyl)benzoate is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's interactions with biological systems, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₈BrF₃O₂
- Molecular Weight : Approximately 299.04 g/mol
- Functional Groups : Bromine atom and trifluoromethyl group attached to a benzoate moiety.
The presence of the bromine and trifluoromethyl groups enhances the compound's reactivity, making it a valuable tool in biological studies and drug development.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound can form covalent bonds with active site residues of enzymes, leading to altered enzyme activity. This mechanism is particularly useful in the context of drug design, where specificity and potency are critical.
- Enhanced Lipophilicity : The trifluoromethyl group increases the lipophilicity of the molecule, facilitating better membrane penetration and interaction with hydrophobic regions of biological targets.
Antimicrobial Properties
Research indicates that this compound has significant antimicrobial activity. It has been studied for its effects against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 62.5 μg/mL |
| E. coli | 125 μg/mL |
| K. pneumoniae | 15.6 μg/mL |
These findings demonstrate its potential as an antibacterial agent, particularly against resistant strains like MRSA .
Case Studies
- Inhibition of Biofilm Formation : A study highlighted that this compound exhibited moderate-to-good antibiofilm activity against MRSA. The compound's action was bactericidal, indicating its potential role in treating biofilm-associated infections .
- Cytotoxicity Assessment : In comparative studies, this compound showed lower cytotoxicity compared to other compounds in its class, suggesting a favorable therapeutic window for further development .
Potential Applications in Drug Development
The unique properties of this compound position it as a promising candidate in pharmaceutical research:
- Drug Design : Its ability to selectively inhibit enzyme activity makes it suitable for developing targeted therapies for various diseases.
- Precursor for Bioactive Molecules : The compound serves as an intermediate in synthesizing more complex molecules that could have enhanced pharmacological profiles.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to prepare Methyl 2-bromo-3-(trifluoromethyl)benzoate?
- Methodological Answer : The compound is typically synthesized via esterification of 2-bromo-3-(trifluoromethyl)benzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Alternatively, regioselective bromination of methyl 3-(trifluoromethyl)benzoate using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) can be employed. Purity is validated via HPLC (>98%) and NMR to confirm substitution patterns. Boronic acid intermediates (e.g., from Suzuki coupling precursors) may also be utilized for functionalization .
Q. How is the structural integrity of this compound confirmed in research settings?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for unambiguous structural confirmation. Complementary techniques include:
- ¹H/¹³C NMR : Peaks at δ ~3.9–4.1 ppm (ester -OCH₃), δ ~7.5–8.5 ppm (aromatic protons), and splitting patterns reflecting bromine/CF₃ proximity.
- IR Spectroscopy : Stretches at ~1720 cm⁻¹ (ester C=O) and 1100–1200 cm⁻¹ (C-F/C-Br).
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 301.03 .
Q. What are the key reactivity pathways for this compound in organic synthesis?
- Methodological Answer : The bromine substituent facilitates cross-coupling (e.g., Suzuki with arylboronic acids ), nucleophilic substitution (e.g., SNAr with amines), and radical reactions. The trifluoromethyl group enhances electrophilicity at the ortho position, directing further functionalization. Experimental optimization of Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) is critical for coupling efficiency .
Advanced Research Questions
Q. How can competing side reactions during nucleophilic substitution with this compound be mitigated?
- Methodological Answer : Competing ester hydrolysis under basic conditions can be minimized by using aprotic solvents (e.g., DMF) and controlled temperature (<50°C). Steric hindrance from the CF₃ group may slow SN2 pathways; kinetic studies via LC-MS monitoring are recommended. Computational modeling (DFT) of transition states can predict regioselectivity and guide protecting-group strategies (e.g., TMS-protected nucleophiles) .
Q. What strategies resolve discrepancies in spectroscopic data for derivatives synthesized from this compound?
- Methodological Answer : Contradictions in NMR/IR data often arise from rotamers, impurities, or unexpected regiochemistry. Multi-technique validation is essential:
- X-ray Crystallography : Resolves ambiguities in substitution patterns (e.g., bromine vs. CF₃ positioning) .
- Dynamic NMR : Identifies rotational barriers in sterically hindered derivatives.
- HPLC-MS : Detects trace impurities from incomplete coupling or hydrolysis .
Q. How does the trifluoromethyl group influence electronic properties and stability in catalytic applications?
- Methodological Answer : The CF₃ group’s strong electron-withdrawing effect deactivates the aromatic ring, reducing electrophilic substitution but enhancing oxidative stability. Cyclic voltammetry (CV) studies show a 0.3–0.5 V increase in reduction potential compared to non-fluorinated analogs. DFT calculations (e.g., HOMO-LUMO gaps) correlate with observed reactivity in Pd-catalyzed cross-couplings .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
